

4-Aminodibenzofuran: A Versatile Building Block in Organic Synthesis for Drug Discovery

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Compound of Interest

Compound Name: 4-Dibenzofuranamine

Cat. No.: B1585361

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine that has emerged as a valuable building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents. The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the amino group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with potential for targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-aminodibenzofuran as a key intermediate in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 4-aminodibenzofuran is presented in the table below. This data is essential for its handling, characterization, and use in organic synthesis.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO	
Molecular Weight	183.21 g/mol	
Appearance	White to off-white solid	
Melting Point	83-84 °C	[1]
CAS Number	50548-43-1	

Spectroscopic data is critical for the identification and characterization of 4-aminodibenzofuran and its derivatives. While a comprehensive public dataset for the parent compound is not readily available, analogous data for related aminodibenzofuran derivatives provide valuable insights. For instance, the spectral data for 1-aminodibenzofuran derivatives reveal characteristic shifts in ¹H and ¹³C NMR spectra, which can be used for structural elucidation.

Synthesis of 4-Aminodibenzofuran

An improved and reproducible method for the synthesis of 4-aminodibenzofuran has been reported, overcoming the difficulties associated with previous methods.[1] This procedure provides a reliable route to obtaining this key building block in good yield.

Experimental Protocol: Improved Synthesis of 4-Aminodibenzofuran[1]

Step 1: Lithiation of Dibenzofuran To a solution of dibenzofuran (0.5 mol) in anhydrous ether (500 ml), an equimolar amount of n-butyllithium (22% in hexane, 230 ml) is added. The mixture is refluxed until a copious canary yellow precipitate of 4-dibenzofuranyllithium is formed (typically 3-4 hours).

Step 2: Amination The reaction mixture is cooled to -10 °C in a dry ice-acetone bath. A solution of methoxyamine (0.5 mol) in anhydrous ether (100 ml) is then added slowly with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 1 hour.

Step 3: Work-up and Isolation The reaction mixture is cooled, and water is slowly added to quench the reaction. The ether layer is separated, dried over anhydrous sodium sulfate, and diluted to a volume of 1-1.5 liters with more ether. Hydrogen chloride gas is then passed through the solution, leading to the precipitation of 4-aminodibenzofuran hydrochloride as a thick, copious white solid.

Step 4: Purification The precipitate is collected by filtration. The free amine, 4-aminodibenzofuran, can be obtained by neutralization of the hydrochloride salt. This method has been reported to provide a 50% yield of the hydrochloride salt.

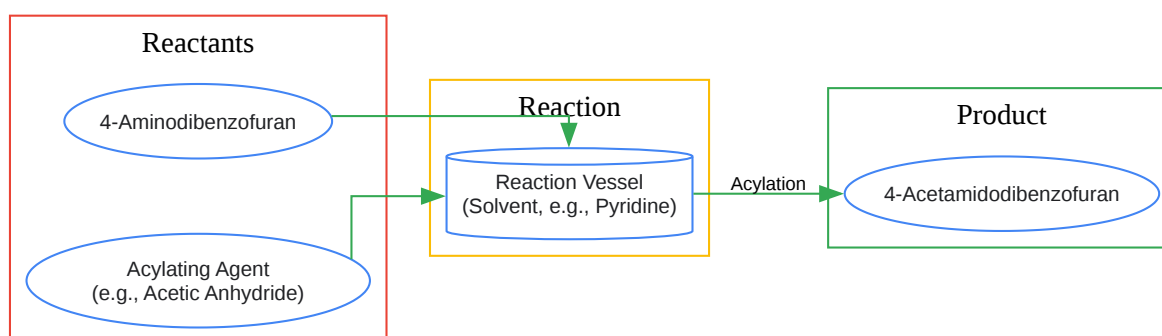
Applications of 4-Aminodibenzofuran in Organic Synthesis

The amino group of 4-aminodibenzofuran serves as a versatile functional handle for a variety of synthetic transformations, enabling the construction of a wide array of derivatives with diverse biological activities. Key reactions include N-acylation, N-arylation, diazotization followed by Sandmeyer reactions, and cross-coupling reactions.

N-Acylation

The amino group can be readily acylated to form the corresponding amides. This transformation is not only useful for protecting the amino group but also for introducing various functionalities that can modulate the biological activity of the resulting molecule.

Experimental Workflow for N-Acylation



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Caption: General workflow for the N-acylation of 4-aminodibenzofuran.

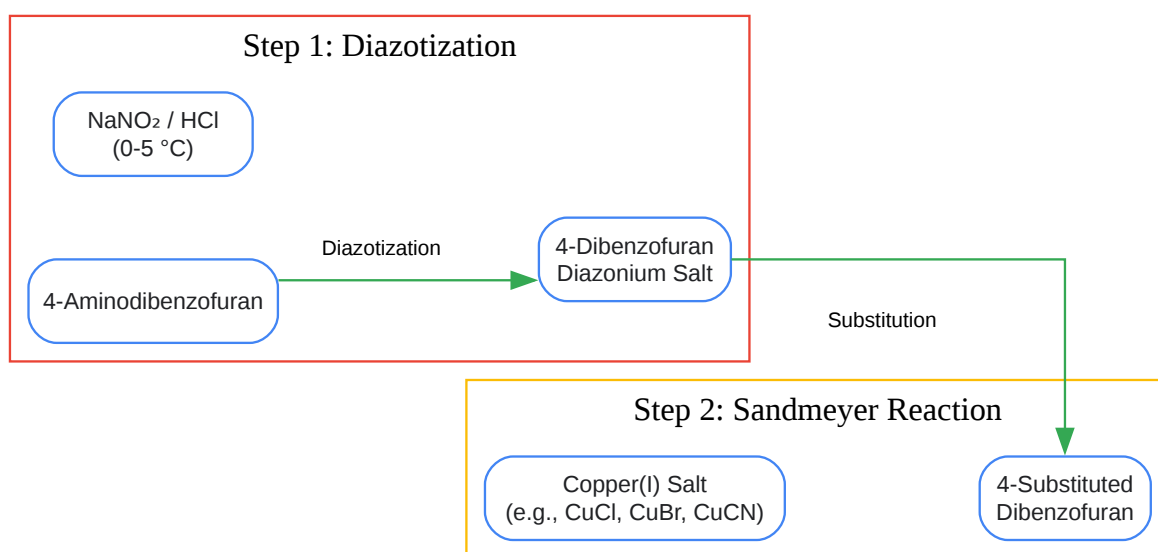
N-Arylation

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing the arylation of 4-aminodibenzofuran with various aryl halides. This reaction is instrumental in the synthesis of diarylamine derivatives, which are common motifs in pharmacologically active compounds.

Diazotization and Sandmeyer Reactions

The amino group of 4-aminodibenzofuran can be converted to a diazonium salt, which is a versatile intermediate for a range of transformations. Sandmeyer reactions, for instance, allow for the introduction of various substituents, such as halogens, cyano, and hydroxyl groups, onto the dibenzofuran core. This provides access to a wide range of functionalized dibenzofurans that can be further elaborated.

Experimental Workflow for Sandmeyer Reaction



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Caption: General workflow for the Sandmeyer reaction of 4-aminodibenzofuran.

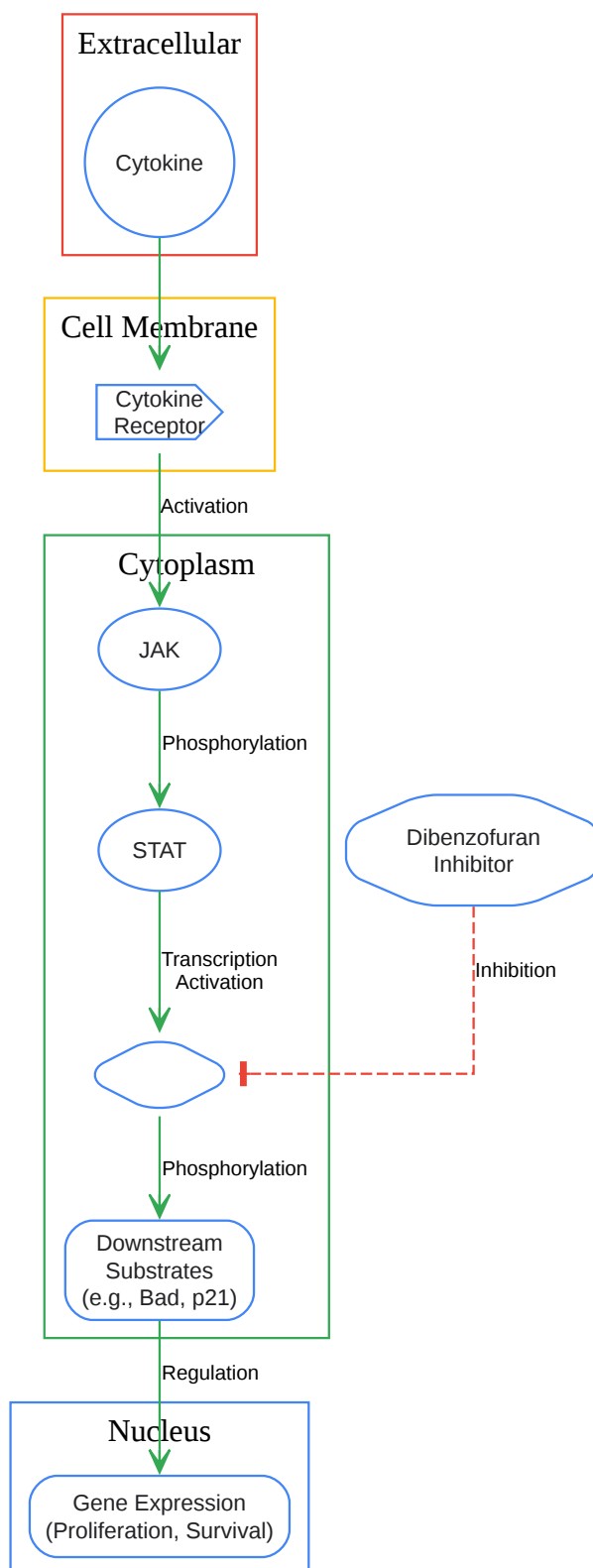
4-Aminodibenzofuran Derivatives in Drug Discovery

The dibenzofuran scaffold is a key component of numerous bioactive molecules. Derivatives of 4-aminodibenzofuran are of particular interest due to their potential to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a critical role in cell survival and proliferation. Dibenzofuran derivatives have been identified as potent inhibitors of Pim-1 kinase, making them attractive candidates for the development of novel anticancer agents.[2][3][4] The amino group of 4-aminodibenzofuran can be functionalized to introduce moieties that interact with the active site of the kinase.

Signaling Pathway of Pim-1 Kinase



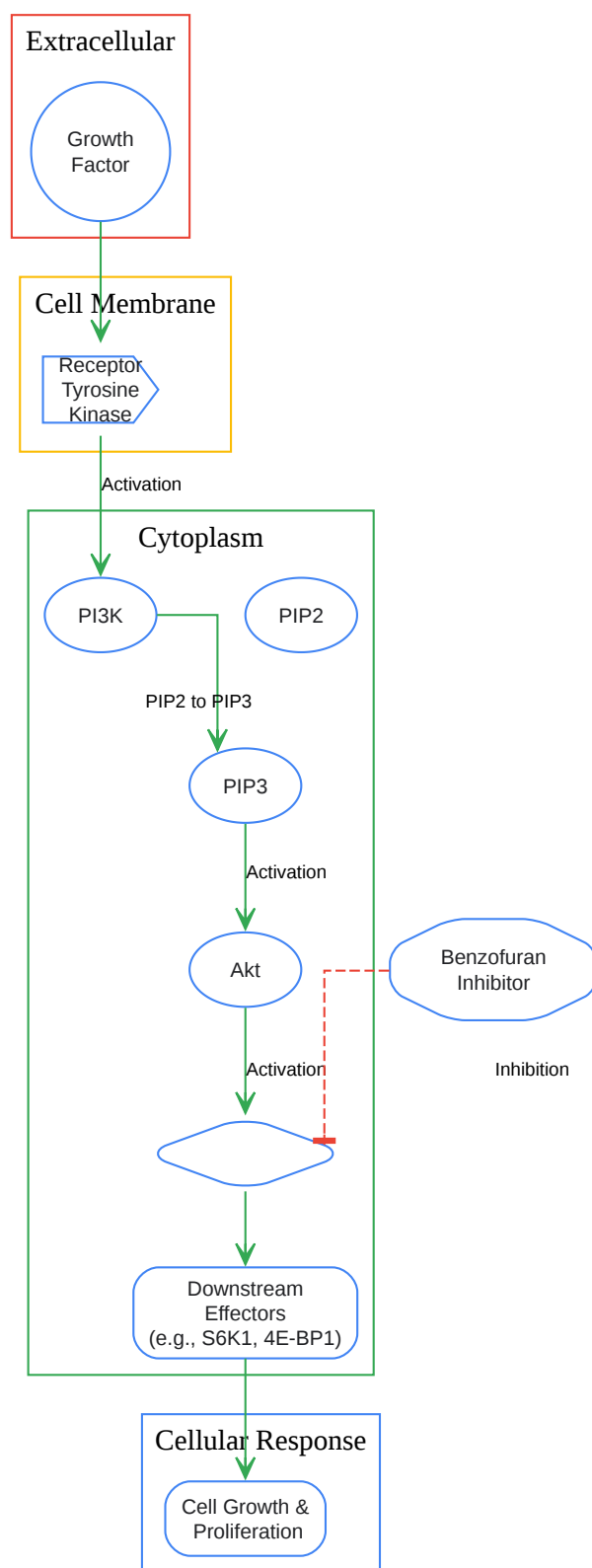
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Caption: Simplified signaling pathway of Pim-1 kinase and the inhibitory action of dibenzofuran derivatives.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Benzofuran derivatives have been investigated as inhibitors of the mTOR pathway.^{[5][6][7][8]} The versatile chemistry of 4-aminodibenzofuran allows for the synthesis of a library of compounds that can be screened for their mTOR inhibitory activity.

PI3K/Akt/mTOR Signaling Pathway



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Conclusion

4-Aminodibenzofuran is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its amino group allow for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. The demonstrated activity of dibenzofuran derivatives as inhibitors of key signaling pathways, such as those involving Pim-1 and mTOR, underscores the importance of 4-aminodibenzofuran as a starting material for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this remarkable building block in their synthetic and medicinal chemistry endeavors.

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